WOBE437

Endocannabinoid System Cellular Uptake AEA

WOBE437 is the prototype SERI with >1000-fold selectivity over FAAH, enabling clean separation of endocannabinoid reuptake from hydrolysis. Its self-limiting mechanism preserves spatiotemporal EC signaling and avoids CB1 desensitization/sedation seen with chronic CB1 agonists or MAGL inhibitors. Oral bioavailability (brain Cmax ~500 pmol/g, tmax ≤20 min at 50 mg/kg p.o.) supports stress-free long-term dosing. Multi-receptor pharmacology (CB1/CB2/PPARγ) mimics endogenous polypharmacology. Characterized off-targets (SCCPDH, VAT1, FECH) provide defined controls for target deconvolution studies.

Molecular Formula C22H33NO3
Molecular Weight 359.5 g/mol
Cat. No. B2570890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWOBE437
Molecular FormulaC22H33NO3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+
InChIKeyLAHLFCSEHHJQRN-AQASXUMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WOBE437: A Selective Endocannabinoid Reuptake Inhibitor (SERI) for ECS Modulation Research


WOBE437 ((2E,4E)-N-(3,4-dimethoxyphenethyl)dodeca-2,4-dienamide) is a natural product-derived, highly potent inhibitor of endocannabinoid reuptake, specifically targeting the facilitated cellular transport of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) [1]. It is the prototype of a new class of ECS modulators named selective endocannabinoid reuptake inhibitors (SERIs), which are characterized by a self-limiting, mild elevation of central endocannabinoid levels [2]. This compound has been extensively characterized for its in vitro potency, in vivo oral bioavailability, and indirect polypharmacological effects mediated through multiple cannabinoid receptors, making it a valuable tool for dissecting the roles of endocannabinoid transport in pathophysiological processes [3].

The Functional Pitfalls of Substituting WOBE437 with Alternative ECS Modulators


Generic substitution of WOBE437 with other endocannabinoid reuptake inhibitors or alternative ECS modulators is not scientifically valid due to its unique polypharmacological profile and distinct mechanism of action. Unlike compounds such as AM404 or URB597 that exhibit significant off-target inhibition of fatty acid amide hydrolase (FAAH), WOBE437 demonstrates >1000-fold selectivity over FAAH and other major serine hydrolases, preserving the natural spatiotemporal dynamics of endocannabinoid signaling [1]. Furthermore, its self-limiting SERI mechanism prevents the receptor desensitization and sedation commonly observed with chronic administration of CB1 agonists or MAGL inhibitors like JZL184 [2]. Direct comparison with OMDM-1 revealed a surprising and critical divergence: in Neuro-2a cells, WOBE437 increased AEA uptake while OMDM-1 decreased it, indicating fundamentally different target interactions that preclude interchangeable use [3]. The following quantitative evidence demonstrates these critical differentiating factors.

Quantitative Evidence of WOBE437 Differentiation Against Key Comparators


WOBE437 Demonstrates Nanomolar Potency for Endocannabinoid Uptake Inhibition, Surpassing AM404 and Other Reference Inhibitors

WOBE437 exhibits superior potency in inhibiting anandamide (AEA) uptake in U937 cells with an IC50 of 10 nM [1]. This potency is significantly greater than that of the widely used reference compound AM404, which shows IC50 values ranging from 1.0 to 20 µM across various cell types [2].

Endocannabinoid System Cellular Uptake AEA 2-AG IC50

WOBE437 Demonstrates >1000-Fold Selectivity for Endocannabinoid Transport Over FAAH, Unlike AM404 and URB597

WOBE437 exhibits exceptional selectivity for endocannabinoid reuptake inhibition over fatty acid amide hydrolase (FAAH), with an IC50 >10 µM for FAAH compared to 10 nM for AEA uptake, representing a >1000-fold selectivity window [1]. In contrast, AM404 has a reported FAAH IC50 of 5.9 µM and also acts as a TRPV1 agonist [2], and URB597 is a potent FAAH inhibitor with an IC50 of 5 nM [3]. ABPP experiments confirmed that WOBE437 does not inhibit any major serine hydrolases, including FAAH, MAGL, ABHD6, and ABHD12, in mouse brain membranes [4].

FAAH Selectivity Endocannabinoid Transport Serine Hydrolase

WOBE437 is Orally Bioavailable and Achieves High Brain Concentrations, in Contrast to First-Generation Transport Inhibitors

WOBE437 demonstrates robust oral bioavailability with rapid brain penetration. Following a single oral dose of 50 mg/kg in C57BL6/J mice, WOBE437 reached an estimated tmax of ≤20 minutes in plasma (Cmax ~2000 pmol/mL) and brain (Cmax ~500 pmol/g) [1]. The compound was cleared from the brain after approximately 180 minutes [1]. In contrast, earlier AEA transport inhibitors like AM404 are known for overall poor oral bioavailability, precluding their effective use for studying EC transport in vivo [2].

Oral Bioavailability Brain Penetration Pharmacokinetics Cmax tmax

WOBE437 Engages CB1, CB2, and PPARγ Receptors to Mediate Polypharmacological Effects, Unlike Single-Receptor Agonists

In a model of chronic inflammation (CFA-induced monoarthritis in BALB/c mice), the anti-allodynic effect of WOBE437 (10 mg/kg, i.p., repetitive dosing) was fully reversed by antagonists of CB1, CB2, or PPARγ receptors [1]. Specifically, the allodynia inhibition of WOBE437 treatment for 3 days was fully reversed by antagonists of any of the receptors [1]. This contrasts with the action of direct agonists like WIN55,212-2, which primarily engage CB1/CB2 receptors, or enzyme inhibitors like JZL184, which elevate 2-AG but may not produce the same multi-receptor profile [2].

Polypharmacology CB1 CB2 PPARγ Allodynia

WOBE437 Does Not Cause CB1 Receptor Desensitization or Sedation with Chronic Dosing, Unlike Direct Agonists and MAGL Inhibitors

Following a 20-day treatment with WOBE437 (10 mg/kg) in a mouse model of multiple sclerosis, there was no evidence of CB1 receptor desensitization in the brain or cerebellum [1]. In a model of spasticity, WOBE437 (10 mg/kg) induced significant muscle relaxation without eliciting the typical sedative effects associated with muscle relaxants or CB1 receptor agonists [1]. This is in contrast to the chronic administration of CB1 agonists or MAGL inhibitors like JZL184, which are known to cause CB1 receptor desensitization and sedation [2].

CB1 Desensitization Sedation Chronic Dosing SERI Self-limiting

WOBE437 Interacts with Distinct Intracellular Off-Targets (SCCPDH, VAT1, FECH) Compared to OMDM-1

Chemical proteomics using a photoactivatable probe (pac-WOBE) identified saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH) as WOBE437-interacting proteins in Neuro-2a cells [1]. Critically, functional studies revealed that WOBE437, unlike the selective AEA uptake inhibitor OMDM-1, unexpectedly increased AEA uptake in these cells, while OMDM-1 decreased it [1]. Furthermore, WOBE437 reduced cellular levels of AEA and related N-acylethanolamines (NAEs), an effect not seen with OMDM-1 [1].

Chemical Proteomics Off-Target SCCPDH VAT1 FECH

Validated Application Scenarios for WOBE437 in Preclinical Research


In Vivo Studies Requiring Oral Dosing and Chronic ECS Modulation

For long-term studies (e.g., chronic pain, multiple sclerosis models) where daily injections are impractical or stressful, WOBE437's oral bioavailability (tmax ≤20 min, brain Cmax ~500 pmol/g at 50 mg/kg p.o. [1]) enables convenient, stress-free oral administration. The lack of CB1 desensitization and sedation after 20 days of treatment [2] makes it particularly suitable for chronic disease models where sustained ECS modulation is required without behavioral confounds.

Dissecting the Role of Endocannabinoid Transport in Disease Models

WOBE437's >1000-fold selectivity over FAAH [1] makes it an essential tool for experiments designed to isolate the contribution of endocannabinoid reuptake from hydrolysis. Unlike AM404 or URB597, which inhibit FAAH and confound interpretation, WOBE437 allows researchers to specifically interrogate the role of facilitated EC transport in processes like inflammation, pain, and anxiety, as demonstrated in the CFA-induced monoarthritis model [2].

Investigating Polypharmacological Effects via Multiple Cannabinoid Receptors

Studies aiming to understand the integrated, multi-receptor effects of endocannabinoid tone should utilize WOBE437. As shown in the monoarthritis model, the therapeutic effect of WOBE437 is dependent on CB1, CB2, and PPARγ receptors [1]. This profile mimics the endogenous polypharmacology of endocannabinoids, making WOBE437 superior to single-receptor agonists for exploring the network-level consequences of enhancing EC signaling.

Chemical Proteomics and Off-Target Interaction Studies

For researchers investigating the molecular targets of endocannabinoid reuptake inhibitors, WOBE437 provides a defined and characterized scaffold. The identification of SCCPDH, VAT1, and FECH as WOBE437 off-targets using the pac-WOBE photoaffinity probe [1] offers a specific set of protein interactions to control for or further investigate in cellular models. This contrasts with the less characterized off-target profiles of other transport inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for WOBE437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.